N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide
Description
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide is a heterocyclic compound featuring a benzothiazole core fused to a pyrazole ring, with a 4-cyanobenzamide substituent. This compound’s synthesis likely involves coupling 4-cyanobenzoic acid with a pyrazole-benzothiazole intermediate using amide-bond-forming reagents like BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) in dichloromethane (DCM), analogous to methods described for similar compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS/c1-12-10-17(22-18(25)14-8-6-13(11-20)7-9-14)24(23-12)19-21-15-4-2-3-5-16(15)26-19/h2-10H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRPOLBDEIUNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to target various enzymes and receptors, including cyclooxygenase (cox) enzymes. These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
It’s worth noting that benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cox enzymes. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes. By inhibiting these enzymes, the compound could prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, toxicity) profiles of similar benzothiazole derivatives have been reported to be favorable. These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation intact.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. By inhibiting COX enzymes and subsequently reducing prostaglandin production, the compound could alleviate symptoms associated with inflammatory conditions.
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzothiazole moiety and a pyrazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 384.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4OS |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1170399-99-1 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, research on related benzothiazole derivatives indicates that they exhibit significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
Table 1: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 |
These compounds showed higher efficacy in two-dimensional assays compared to three-dimensional assays, suggesting that their activity may vary depending on the cellular environment .
Antimicrobial Activity
In addition to antitumor properties, compounds containing the benzothiazole and pyrazole structures have demonstrated antimicrobial activity. For instance, certain derivatives have shown effectiveness against bacterial strains, indicating their potential use as novel antibacterial agents . The mechanism often involves binding to DNA and disrupting cellular processes.
The proposed mechanism of action for these compounds includes:
- DNA Intercalation : Many benzothiazole derivatives bind to DNA, affecting replication and transcription processes.
- Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in cell proliferation.
Study on Antitumor Effects
A study published in ChemistrySelect evaluated the antitumor effects of various benzothiazole derivatives on human lung cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal fibroblasts . This selectivity is crucial for reducing potential side effects during therapeutic applications.
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural variations in enhancing activity and suggested further optimization for clinical applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with benzothiazole and pyrazole moieties exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the pyrazole group enhances these effects by modulating biological pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies demonstrate that benzothiazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Enzyme Inhibition
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide has been evaluated for its potential as an inhibitor of specific enzymes implicated in disease processes, such as kinases involved in cancer signaling pathways. Such inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
Material Science
Polymer Additives
In material science, compounds like this compound are explored as additives in polymer formulations. These additives can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Fluorescent Materials
The compound has also been investigated for its potential use in developing fluorescent materials. Its unique structure allows for effective light absorption and emission, which is beneficial in applications such as sensors and imaging agents in biological systems .
Agricultural Research
Pesticidal Activity
Recent studies have shown that compounds with similar structures exhibit pesticidal properties. The effectiveness against pests can be attributed to their ability to interfere with the nervous system of insects or inhibit essential metabolic processes . This application is particularly relevant in developing eco-friendly pesticides that minimize environmental impact.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole-pyrazole derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Phytomedicine, researchers tested the antimicrobial effectiveness of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited potent activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide can be contextualized by comparing it to analogs with variations in the benzothiazole-pyrazole core or substituents. Below is a detailed analysis supported by evidence from diverse sources:
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analysis.
Key Observations
Core Structure Variations: The target compound shares the benzothiazole-pyrazole core with BJ25919 and CAS 1171682-41-9 , whereas compounds like 30 () and 5h () feature pyrimidinone or methoxyphenyl cores. The benzothiazole-pyrazole scaffold is associated with enhanced aromatic interactions and metabolic stability compared to pyrimidinone derivatives .
Substituent Effects: Electron-Withdrawing Groups: The 4-cyano group on the target compound contrasts with the 2-fluoro (CAS 1171682-41-9) and 4-methoxy (BJ25919) groups. Amide vs. Acetamide: BJ25919 contains an acetamide linker (CH₂-C=O) instead of a direct benzamide bond. This structural difference may influence solubility and membrane permeability due to reduced rigidity .
Synthetic Yields and Methods: Compounds with electron-withdrawing substituents (e.g., 4-cyano) may require optimized coupling conditions. For example, compound 31 (3-ethoxybenzamide derivative) in exhibited a low yield (5%), likely due to steric or electronic hindrance from the ethoxy group . The target compound’s synthesis would likely follow similar protocols but with 4-cyanobenzoic acid as the acyl donor.
However, this may also affect blood-brain barrier penetration .
Biological Relevance: While biological data for the target compound is unavailable, analogs like BJ25919 and CAS 1171682-41-9 are hypothesized to target adenylyl cyclases or kinases based on structural similarities to pyrimidinone inhibitors in .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming proton environments and carbon frameworks. For example, pyrazole protons resonate at δ 6.5–7.5 ppm, while benzothiazole carbons appear at 120–160 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. The benzothiazole and cyanophenyl groups often exhibit planar geometries with dihedral angles <10° .
How can researchers optimize reaction conditions to improve synthetic yield and purity?
Q. Advanced
- Solvent Selection : Anhydrous DMF or THF enhances coupling efficiency by stabilizing reactive intermediates .
- Catalyst Screening : Pd(PPh₃)₄ or CuI accelerates Sonogashira or Ullmann-type couplings for heterocyclic assemblies .
- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of the cyano group) .
- Byproduct Analysis : LC-MS monitors reaction progress, identifying impurities like unreacted amines or oxidized byproducts .
How can contradictions in crystallographic data (e.g., space group discrepancies) be resolved?
Q. Advanced
- Refinement Protocols : SHELXL’s twin refinement and HKLF5 directives address twinning or pseudo-symmetry in crystals .
- Cross-Validation : Compare X-ray data with DFT-optimized geometries (e.g., Gaussian09) to validate bond angles and torsional strains .
- High-Resolution Data : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts, improving R-factor convergence (<0.05) .
What computational methods predict the compound’s biological activity and binding modes?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide simulates interactions with target proteins (e.g., kinases). The cyanophenyl group often occupies hydrophobic pockets, while the benzothiazole moiety engages in π-π stacking .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD (<2 Å) and binding free energies (MM/PBSA) .
- SAR Studies : Modifying the cyanophenyl to fluorophenyl or methoxyphenyl derivatives alters logP and binding affinity, as shown in analogous compounds .
How should researchers analyze unexpected byproducts or low biological activity in derivatives?
Q. Advanced
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N tracing) identifies hydrolysis or rearrangement pathways during synthesis .
- Metabolite Profiling : HepG2 cell assays with LC-HRMS detect phase I/II metabolites, revealing instability of the cyanophenyl group in hepatic environments .
- Data Reconciliation : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to distinguish target-specific effects from cytotoxicity .
What strategies enhance selectivity in biological assays?
Q. Advanced
- Proteome Profiling : Kinase screening panels (e.g., Eurofins) identify off-target interactions. For example, benzothiazole derivatives show cross-reactivity with CDK2 and GSK-3β .
- Co-crystallization : Soak crystals of target proteins (e.g., PDB 4YC3) with the compound to resolve binding-site water networks and hydrogen-bonding patterns .
- Fluorescence Polarization : Competitive assays using FITC-labeled probes quantify displacement efficiencies (Kd values) .
How are stability and solubility challenges addressed in formulation studies?
Q. Advanced
- Salt Formation : Co-crystallize with succinic acid or HCl to improve aqueous solubility (>1 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (PDI <0.2) for sustained release in pharmacokinetic studies (t½ >12 h) .
- Forced Degradation : Expose to UV (ICH Q1B) and acidic/basic conditions to identify degradation hotspots (e.g., benzothiazole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
